molecular formula C17H15ClN2O4 B14590701 4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate CAS No. 61102-80-5

4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate

Cat. No.: B14590701
CAS No.: 61102-80-5
M. Wt: 346.8 g/mol
InChI Key: MGPDKLJAEZACBP-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate is an organic compound that features a pyridinium core substituted with an aminophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate typically involves the reaction of 4-aminobiphenyl with pyridine derivatives under specific conditions. One common method includes the use of perchloric acid as a reagent to facilitate the formation of the perchlorate salt. The reaction is usually carried out in an organic solvent such as benzene or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: An amine derivative of biphenyl, used in the synthesis of dyes and rubber antioxidants.

    4-Aminophenol: An organic compound used as a developer in photography and as an intermediate in the synthesis of pharmaceuticals.

    2-(4-Aminophenyl)benzothiazole: A compound with potential antimicrobial properties.

Uniqueness

4-(4-Aminophenyl)-1-phenylpyridin-1-ium perchlorate is unique due to its combination of a pyridinium core with aminophenyl and phenyl substituents. This structure imparts distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

CAS No.

61102-80-5

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

4-(1-phenylpyridin-1-ium-4-yl)aniline;perchlorate

InChI

InChI=1S/C17H14N2.ClHO4/c18-16-8-6-14(7-9-16)15-10-12-19(13-11-15)17-4-2-1-3-5-17;2-1(3,4)5/h1-13,18H;(H,2,3,4,5)

InChI Key

MGPDKLJAEZACBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=C(C=C3)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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